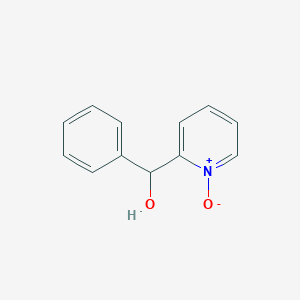
(1-Oxidopyridin-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Oxidopyridin-2-yl)(phenyl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2-(phenylmethoxy)pyridine N-oxide or PMPO and has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
PMPO acts as a spin trap by reacting with free radicals and forming a stable adduct. The formation of the adduct allows for the detection and identification of the free radical. PMPO also acts as a scavenger of ROS by reacting with the ROS and preventing them from causing damage to the cell.
Biochemical and Physiological Effects:
PMPO has been shown to have several biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell damage by scavenging ROS. PMPO has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Additionally, PMPO has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
PMPO has several advantages for lab experiments, including its stability and ease of synthesis. It is also relatively inexpensive and readily available. However, PMPO has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on PMPO. One area of research is the development of new methods for the synthesis of PMPO that are more efficient and environmentally friendly. Additionally, research is needed to further explore the potential applications of PMPO in the treatment of oxidative stress-related diseases and inflammatory diseases. Further research is also needed to determine the optimal concentration of PMPO for use in lab experiments and to explore the potential toxicity of PMPO at higher concentrations.
Conclusion:
In conclusion, PMPO is a chemical compound that has several potential applications in various fields, including scientific research. It is synthesized using a simple and efficient method and has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to explore the potential applications of PMPO in the treatment of various diseases and to determine the optimal concentration for use in lab experiments.
Synthesis Methods
PMPO can be synthesized by the reaction of pyridine N-oxide with benzyl chloride in the presence of a base. The process involves the addition of benzyl chloride to pyridine N-oxide, followed by heating the mixture to obtain PMPO. This method is widely used in the laboratory for the synthesis of PMPO.
Scientific Research Applications
PMPO has several scientific research applications, including its use as a spin trap for the detection of free radicals. It is also used as a probe for the detection of reactive oxygen species (ROS) in biological systems. PMPO has been shown to be effective in detecting ROS in various tissues, including the liver, kidney, and brain. Additionally, PMPO has been used in the study of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
39585-75-6 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(1-oxidopyridin-1-ium-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H11NO2/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13(11)15/h1-9,12,14H |
InChI Key |
OEKRZLKEUVFHSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=[N+]2[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=[N+]2[O-])O |
Other CAS RN |
39585-75-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)

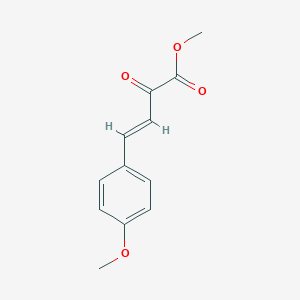

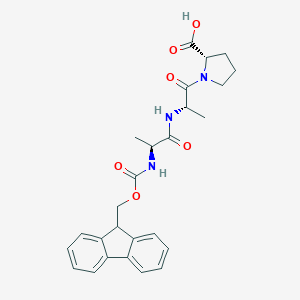
![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
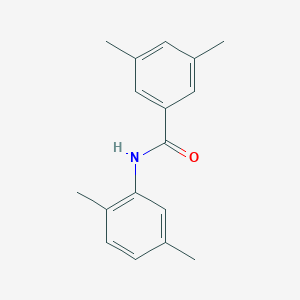
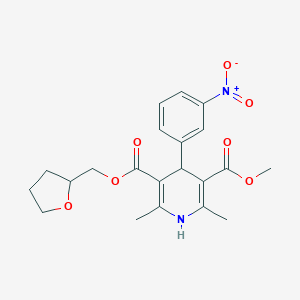
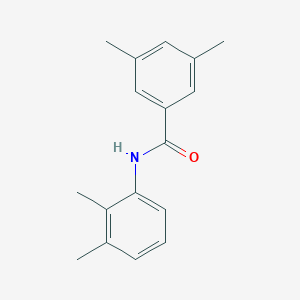
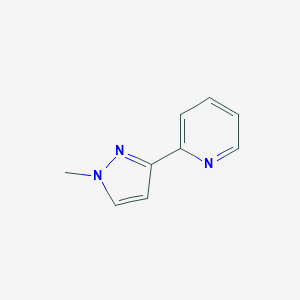

![Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-](/img/structure/B184372.png)

![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)